Dehydro Amlodipine Besylate
Description
Contextualization of Dehydro Amlodipine (B1666008) as a Relevant Related Substance in Amlodipine Pharmaceutical Science
Dehydro Amlodipine is recognized as a significant related substance and a primary degradation product of Amlodipine. google.comcaymanchem.com It is formed through the oxidation of the dihydropyridine (B1217469) ring in the Amlodipine molecule. google.com In pharmaceutical terminology, it is often referred to by several names, which are cataloged in various pharmacopeias. The European Pharmacopoeia (Ph. Eur.) lists it as Impurity D, while the United States Pharmacopeia (USP) refers to it as Amlodipine-related compound A. ceon.rscymitquimica.com It is considered a key impurity to monitor in commercial preparations of Amlodipine to ensure the quality and stability of the final drug product. caymanchem.com
| Synonyms for Dehydro Amlodipine | Reference |
| Amlodipine Related Substance A | google.com |
| Impurity A | google.com |
| Amlodipine Besylate EP Impurity D | ceon.rscymitquimica.com |
| Amlodipine USP Related Compound A | cymitquimica.com |
| 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | cymitquimica.comcymitquimica.com |
Significance of Impurity Profiling and Degradation Product Characterization in Pharmaceutical Development
The analysis of impurities and degradation products is a critical aspect of pharmaceutical development and manufacturing. researchgate.net Unwanted chemicals, such as Dehydro Amlodipine, can emerge during the manufacturing process or during storage due to factors like heat, light, humidity, or chemical interactions. nih.govmdpi.com The presence of these substances can significantly impact the quality, safety, and efficacy of a pharmaceutical product. researchgate.netdaicelpharmastandards.com
Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. nih.govresearchgate.net Impurity profiling is essential to identify potential sources of impurities and to develop strategies to control their formation, ensuring the drug's stability and potency. daicelpharmastandards.com Even minute quantities of degradation products can pose a risk to patient safety, making their characterization and control a mandatory part of the drug development lifecycle. nih.gov
Forced degradation studies are a key tool in this process. By subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and heat), researchers can identify potential degradation products that may form under normal storage conditions. mdpi.comresearchgate.net This information is vital for developing stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient from its impurities and degradation products. researchgate.net
Academic Research Focus and Methodological Approaches for Dehydro Amlodipine Investigations
Academic and industrial research on Dehydro Amlodipine primarily focuses on its detection, quantification, and structural elucidation. A variety of sophisticated analytical techniques are employed for these investigations.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the impurity profiling of Amlodipine. ceon.rsirjpms.com Researchers have developed numerous HPLC methods, often using a C18 or a phenyl column, to separate Amlodipine from its related substances, including Dehydro Amlodipine. ijpsdronline.comresearchgate.net These methods are validated according to ICH guidelines to ensure they are specific, sensitive, linear, accurate, and robust. researchgate.net
Forced degradation studies are instrumental in understanding the formation of Dehydro Amlodipine. Studies have shown that Dehydro Amlodipine is a notable degradation product under oxidative and acidic stress conditions. caymanchem.comresearchgate.net
To confirm the identity and structure of degradation products, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are employed. researchgate.net LC-MS provides molecular weight information and fragmentation patterns, which are crucial for the definitive structural characterization of impurities like Dehydro Amlodipine. researchgate.netresearchgate.net
| Analytical Technique | Application in Dehydro Amlodipine Research | Common Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Amlodipine and its impurities, including Dehydro Amlodipine. ceon.rsresearchgate.net | Column: C18, RP-select B, Phenyl ceon.rsijpsdronline.comresearchgate.netMobile Phase: Often a mixture of a buffer (e.g., phosphate, ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) irjpms.comijpsdronline.comDetection: UV at ~237 nm ijpsdronline.comresearchgate.net |
| Forced Degradation Studies | To intentionally degrade Amlodipine to identify potential degradation products like Dehydro Amlodipine and to develop stability-indicating methods. researchgate.netresearchgate.net | Stress Conditions: Acid hydrolysis (e.g., HCl), base hydrolysis (e.g., NaOH), oxidation (e.g., H₂O₂), photolytic degradation (UV light), and thermal degradation mdpi.comirjpms.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of degradation products. researchgate.net | Provides molecular weight and fragmentation data to confirm the structure of Dehydro Amlodipine. researchgate.netresearchgate.net |
| Kinetic Spectrophotometry | An alternative method for the determination of Amlodipine. nih.gov | Based on color-producing reactions, with absorbance measured over time. nih.gov |
Properties
Molecular Formula |
C₂₆H₂₉ClN₂O₈S |
|---|---|
Molecular Weight |
565.04 |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Besylate; Amlodipine Impurity D Besylate; |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Dehydro Amlodipine Reference Standards
Chemical Synthesis Pathways for Dehydro Amlodipine (B1666008)
The primary route to Dehydro Amlodipine involves the chemical oxidation of Amlodipine. This process converts the 1,4-dihydropyridine (B1200194) core of the Amlodipine molecule into a stable aromatic pyridine (B92270) ring. The synthesis can be achieved through direct dehydrogenation of the parent compound or as part of a multi-step approach building the pyridine ring from acyclic precursors.
The purity and yield of Amlodipine, and consequently the profile of its impurities including Dehydro Amlodipine, are highly dependent on the reaction conditions of the initial synthesis. The Hantzsch dihydropyridine (B1217469) synthesis is a common method for producing the Amlodipine precursor. Optimization of this cyclization reaction is crucial for controlling impurity formation.
Research has focused on optimizing the molar ratios of the reactants to minimize the formation of by-products. For instance, in a synthesis route involving o-chlorobenzaldehyde, 4-(2-phthaloyliminoethoxy)acetoacetate, and 3-aminocrotonate, specific reactant ratios have been found to be critical. google.com A Chinese patent describes a method to achieve high-purity Amlodipine Besylate by carefully controlling these conditions. google.com The findings indicate that by-product formation is minimized when the molar ratio of 3-aminocrotonate to 4-(2-phthaloyliminoethoxy)acetoacetate is at least 3:1. google.com Post-synthesis purification steps, such as recrystallization using a toluene/glacial acetic acid system, are also employed to enhance the purity of the intermediate, which can then be converted to high-purity Amlodipine. google.com
The direct oxidation of Amlodipine to Dehydro Amlodipine can be achieved under mild conditions. Dehydrogenation and aromatization of the dihydropyridine ring can occur in an acidic aqueous solution using a nickel-based catalyst with air as the oxidant. This reaction proceeds at room temperature and can achieve high conversion rates.
| Parameter | Optimized Condition | Purpose | Source |
|---|---|---|---|
| Reactant Molar Ratio | 3-aminocrotonate : 4-(2-phthaloyliminoethoxy)acetoacetate ≥ 3:1 | Minimize by-product impurities in the Hantzsch synthesis of the Amlodipine precursor. | google.com |
| Purification Solvent | Toluene / Glacial Acetic Acid | Refining the intermediate (phthalyl amlodipine) to a purity greater than 97%. | google.com |
| Oxidation Conditions | Acidic aqueous solution (e.g., HCl), Nickel-based catalyst, Air (oxidant) | High-conversion dehydrogenation of the dihydropyridine ring to a pyridine ring at room temperature. |
Multi-step syntheses are fundamental to creating the core structure of Amlodipine and its analogues, which can subsequently be oxidized to their "dehydro" forms. The Hantzsch pyridine synthesis remains a cornerstone methodology, involving the condensation of an aldehyde (like 2-chlorobenzaldehyde), a beta-ketoester (such as ethyl acetoacetate), and an enamine or ammonia (B1221849) equivalent (like methyl 3-aminocrotonate). drugfuture.comresearchgate.net
One common synthetic pathway to the Amlodipine core involves several key steps:
Preparation of Intermediates : This includes the synthesis of substituted acetoacetates, such as ethyl 4-(2-phthalimidoethoxy)acetoacetate. This intermediate contains the protected aminoethoxy side chain characteristic of Amlodipine. google.com
Cyclization : The Hantzsch reaction is employed to construct the dihydropyridine ring. This typically involves the reaction of 2-chlorobenzaldehyde, the specialized acetoacetate (B1235776) derivative, and methyl 3-aminocrotonate in a solvent like isopropanol (B130326) or methanol (B129727). drugfuture.comgoogle.com
Deprotection : The phthalimido protecting group on the side chain is removed, often using aqueous methylamine, to yield the primary amine of Amlodipine. google.com
Oxidation : The resulting Amlodipine can then be oxidized to form Dehydro Amlodipine.
The synthesis of analogues of 1,4-dihydropyridines follows similar multi-component reaction strategies, allowing for structural diversity by varying the initial aldehyde, beta-ketoester, and amino components. rsc.orgbiointerfaceresearch.com This flexibility enables the creation of a wide range of analogues for various research purposes. biointerfaceresearch.com
Derivatization Techniques for Enhanced Analytical Detection and Characterization of Dehydro Amlodipine
For the accurate quantification and characterization of Dehydro Amlodipine, particularly at low concentrations in complex matrices, derivatization techniques are often employed. These methods modify the molecule to enhance its detectability by analytical instruments like HPLC and GC-MS.
A prominent technique involves the derivatization of the primary amino group present in the side chain of Dehydro Amlodipine. One such method uses sodium 1,2-naphthoquinone-4-sulfonate (NQS) as a derivatizing agent. medcraveonline.com The reaction between the nucleophilic primary amine of the analyte and NQS results in a colored product. medcraveonline.com This product can be easily detected by a UV-Vis detector in an HPLC system at a wavelength where the parent compound has minimal absorbance, thereby increasing the sensitivity and specificity of the analysis. medcraveonline.comscienceasia.org
| Parameter | Condition | Source |
|---|---|---|
| Derivatizing Agent | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) | medcraveonline.com |
| Reaction Medium | pH 13 Buffer Solution | medcraveonline.com |
| Detection Wavelength | 465 nm | medcraveonline.com |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | medcraveonline.com |
Another powerful technique, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), is extractive methylation. This method is suitable for acidic metabolites of dihydropyridines. oup.com The procedure involves extracting the analyte from an aqueous sample (like urine) into an organic solvent containing a methylating agent (e.g., methyl iodide) and a phase-transfer catalyst. oup.com This process simultaneously extracts and derivatizes the molecule, making it more volatile and suitable for GC-MS analysis, which allows for highly sensitive and specific detection. oup.com
| Parameter | Condition/Reagent | Source |
|---|---|---|
| Derivatization Type | Extractive Methylation | oup.com |
| Methylating Agent | Methyl Iodide | oup.com |
| Catalyst | Tetrahexylammonium (THA) hydrogensulfate (Phase-transfer catalyst) | oup.com |
| Reaction Conditions | Shaken in a 50°C water bath | oup.com |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.com |
Degradation Pathways and Mechanistic Studies of Dehydro Amlodipine Formation from Amlodipine Besylate
Oxidative Degradation Mechanisms Leading to Dehydro Amlodipine (B1666008)
The dihydropyridine (B1217469) ring within the Amlodipine Besylate structure is inherently susceptible to oxidation, which leads to the formation of its pyridine (B92270) analogue, Dehydro Amlodipine Besylate. ulisboa.ptnih.gov This oxidative aromatization is a principal degradation pathway observed under various stress conditions. ulisboa.ptnih.gov Mass spectrometry analysis has confirmed the presence of the Dehydro Amlodipine derivative, with a molecular formula of C20H23N2O5Cl, in samples subjected to oxidative stress. researchgate.netresearchgate.net
Forced degradation studies are employed to accelerate the natural degradation process, providing insight into the stability of the drug substance. lcms.cz Hydrogen peroxide (H2O2) is a commonly used oxidative agent in these studies. Research has shown that Amlodipine Besylate degrades significantly when exposed to hydrogen peroxide solutions. For instance, one study reported approximately 20% degradation of Amlodipine in 30% H2O2, selectively yielding the Dehydro Amlodipine impurity, which is identified as Impurity D in the European Pharmacopeia. lcms.cz Another investigation using a 3% H2O2 solution in a methanol-water mixture at 80°C for 6 hours resulted in an 80.1% degradation of Amlodipine Besylate. researchgate.netresearchgate.net
| Oxidative Agent | Condition | Degradation (%) | Primary Product | Source |
|---|---|---|---|---|
| 30% H₂O₂ | Not specified | ~20% | Dehydro Amlodipine (Imp D) | lcms.cz |
| 3% H₂O₂ in 80:20 methanol (B129727):water | 80°C for 6 hours | 80.1% | Dehydro Amlodipine | researchgate.netresearchgate.net |
The mechanism for the oxidative formation of Dehydro Amlodipine involves the aromatization of the dihydropyridine ring. ulisboa.pt This process is facilitated by the introduction of two electrons into the dihydropyridine moiety, which generates a radical intermediate. This radical is stabilized by the aromatic chlorophenyl group and the electron-donating ester and tethered amino groups, which enhances the transformation process. ulisboa.pt The primary and most stable end product of this oxidative pathway is the pyridine derivative, Dehydro Amlodipine. lcms.czulisboa.pt
Acid-Catalyzed Hydrolysis and Formation of Dehydro Amlodipine
Amlodipine Besylate demonstrates instability in acidic environments, undergoing degradation to form various products, including Dehydro Amlodipine. researchgate.netnih.gov Studies have shown that under acidic stress conditions, such as exposure to 1 M HCl, Amlodipine is the most susceptible to degradation compared to other antihypertensive drugs it is often combined with. nih.gov The degradation in acidic medium can be substantial, with one study noting as much as 60% degradation. lcms.cz The formation of the Dehydro Amlodipine derivative under these conditions has been confirmed through mass spectrometry. lcms.czresearchgate.netresearchgate.net
The stability of Amlodipine Besylate is highly dependent on pH. The degradation profile shows significant instability at low pH values. For example, after eight days of storage at room temperature, Amlodipine Besylate degrades to about 75% of its original concentration at a pH of 1. researchgate.net The rate of degradation is significant in highly acidic conditions and decreases as the pH approaches neutral. The molecule shows relative stability within a pH range of approximately 4 to 7, where degradation is insignificant. researchgate.net
| pH | Condition | Remaining Drug (%) | Source |
|---|---|---|---|
| ~1 | 8 days at room temperature | ~25% | researchgate.net |
| 10 | 8 days at room temperature | ~50% | researchgate.net |
| 4 to 7 | 8 days at room temperature | Insignificant degradation | researchgate.net |
| 0.52 (1 M HCl) | 72 hours | ~73% | nih.gov |
The major degradation product formed under acidic stress is the same pyridine derivative, Dehydro Amlodipine, that is produced through oxidation. lcms.cz Its structure is characterized by the aromatization of the dihydropyridine ring to a pyridine ring. Key structural features include a central pyridine ring, a 2-chlorophenyl group at position 4, and methyl and ethyl carboxylate groups at positions 3 and 5. vulcanchem.com This structural transformation from a dihydropyridine to a pyridine moiety is a consistent outcome of Amlodipine Besylate degradation in acidic media. lcms.czresearchgate.net However, it is noted that forced degradation in acidic conditions can also give rise to other novel impurities, indicating a complex degradation pathway. nih.gov
Photodegradation Kinetics and Photoproduct Characterization of Dehydro Amlodipine
Amlodipine Besylate is known to be a photosensitive compound. arcjournals.org Exposure to light, both natural sunlight and artificial light from sources like xenon lamps, induces its degradation. nih.govnih.gov The primary mechanism of photodegradation is the aromatization of the dihydropyridine ring, leading to the formation of the corresponding pyridine derivative, Dehydro Amlodipine. nih.govnih.gov This photoproduct is a well-documented impurity formed under photolytic stress. researchgate.netceon.rs
The kinetics of Amlodipine photodegradation have been consistently shown to follow a pseudo-first-order model. nih.govnih.govceon.rs The rate of degradation, and consequently the half-life (t½), is influenced by the matrix in which the compound is dissolved and the nature of the light source. For instance, the degradation is significantly faster under direct sunlight compared to a xenon lamp. ceon.rs One study found the half-life of Amlodipine Besylate in tablets exposed to UV and visible radiation to be 38.4 days and 43.3 days, respectively. ceon.rs Another study investigating Amlodipine in various water matrices found the half-life under solar radiation ranged from 0.3 to 1.1 days. nih.gov
| Light Source | Matrix | Rate Constant (k) | Half-life (t½) | Source |
|---|---|---|---|---|
| Solar Radiation | River Water | 2.66 day⁻¹ | 0.3 days | nih.govceon.rs |
| Xenon Lamp | River Water | 0.08 day⁻¹ | 8.8 minutes | nih.govceon.rs |
| UV Radiation | Tablets in packaging | Not specified | 38.4 days | ceon.rs |
| Visible Radiation | Tablets in packaging | Not specified | 43.3 days | ceon.rs |
Characterization of the photoproducts confirms that Dehydro Amlodipine is the principal compound formed. nih.gov Further irradiation can lead to the formation of additional, secondary degradation products. nih.govnih.gov Studies have identified up to sixteen different photoproducts, many of which are formed from the initial Dehydro Amlodipine derivative. nih.govnih.gov
Influence of Wavelength and Light Intensity on Dehydrogenation
The photodegradation of Amlodipine Besylate, leading to the formation of its dehydro derivative, is significantly influenced by the characteristics of the light exposure, particularly wavelength and intensity. Amlodipine exhibits two primary absorption maxima at approximately 240 nm and 360 nm, making it susceptible to degradation under both UV and visible light. nih.gov
Research indicates that the rate of degradation is wavelength-dependent. Studies comparing UV and visible light have shown that UV radiation typically causes a more significant decrease in Amlodipine Besylate content. For instance, after 14 days of exposure, the content of Amlodipine Besylate in tablets decreased by 22.38% under UV radiation, compared to 19.89% under visible light. ceon.rs The quantum yield (Φ), a measure of the efficiency of a photochemical process, for Amlodipine base is approximately 0.001 under UV-A light but increases by about an order of magnitude to roughly 0.01 at shorter wavelengths, indicating greater efficiency of degradation at these lower wavelengths. researchgate.netnih.govovid.com
Experiments using specific light sources have provided further insights. When exposed to a xenon lamp, which emits a broad spectrum of light, the degradation of Amlodipine in a river water solution was rapid, with a half-life of only 8.8 minutes. nih.gov In contrast, degradation under natural solar radiation was slower. nih.gov Other studies have utilized UV lamps with specific outputs, such as 365 nm, to induce degradation. jsirjournal.com It has been noted that Amlodipine is photosensitive and labile, with UV light being a significant stress condition. arcjournals.org
| Light Source/Condition | Observation | Reference |
|---|---|---|
| UV-A Light | Quantum yield (Φ) for amlodipine base is ≈ 0.001. | researchgate.netnih.gov |
| Shorter Wavelength UV | Quantum yield (Φ) increases to ≈ 0.01. | researchgate.netnih.gov |
| UV Radiation (14 days) | 22.38% decrease in amlodipine besylate content. | ceon.rs |
| Visible Light (14 days) | 19.89% decrease in amlodipine besylate content. | ceon.rs |
| Xenon Lamp | Rapid degradation with a half-life of 8.8 minutes in solution. | nih.gov |
| UV Light (365 nm) | Used as a stress condition to induce degradation. | jsirjournal.com |
Mechanistic Insights into Photo-Induced Aromatization
The conversion of the dihydropyridine ring in Amlodipine to the pyridine moiety in Dehydro Amlodipine is a process of aromatization. Mechanistic studies have revealed that this photo-induced transformation occurs through an oxygen-independent pathway. researchgate.netnih.govovid.com This finding is significant as it indicates that the degradation can proceed even in low-oxygen environments.
The reaction is believed to proceed via a radical cation intermediate. nih.gov The aromatization of the dihydropyridine ring is considered the initial and primary step in the photodegradation cascade of Amlodipine, with the resulting Dehydro Amlodipine (also known as Impurity D) acting as a precursor for further transformation products. nih.gov
Furthermore, the molecular structure of Amlodipine plays a role in its photosensitivity. The presence of the β-aminoethoxy group on the molecule is thought to provide intramolecular assistance to the photoreaction. researchgate.netnih.gov This is supported by evidence showing that the quantum yield of Amlodipine's degradation is approximately one order of magnitude larger than that of a similar compound lacking this specific side chain. researchgate.netnih.gov Despite a relatively low quantum yield, the high absorptivity of Amlodipine in the UV-A range makes it susceptible to photolability under ICH guideline conditions. nih.govovid.com
Electrochemical Degradation Studies and Dehydro Amlodipine Generation
Electrochemical methods have been employed to investigate the degradation of Amlodipine Besylate. In one such study, cyclic voltammetry was used to induce degradation in a 0.05 mol/L sodium bicarbonate solution using a gold electrode. researchgate.netdoaj.org
Over a period of 9 hours of cyclization, a significant degradation of 66.5% of the initial Amlodipine Besylate was observed. researchgate.netdoaj.org The study also noted that the onset of Amlodipine oxidation shifted by 200 mV to more negative potentials, indicating a change in the electrochemical behavior of the solution as degradation progressed. researchgate.netdoaj.org However, when the resulting solution was analyzed by mass spectrometry, the dehydro amlodipine derivative was detected only in trace amounts. researchgate.netdoaj.orgresearchgate.net This suggests that while electrochemical stress is effective at degrading the parent compound, it is not a primary pathway for the generation of Dehydro Amlodipine.
| Method | Conditions | Duration | Amlodipine Degradation | Dehydro Amlodipine Formation | Reference |
|---|---|---|---|---|---|
| Cyclic Voltammetry | 0.05 mol/L NaHCO3 solution, gold electrode | 9 hours | 66.5% | Detected in traces | researchgate.netdoaj.orgresearchgate.net |
Comprehensive Forced Degradation Methodologies for Dehydro Amlodipine Elucidation
Forced degradation, or stress testing, is a critical component of pharmaceutical development, designed to identify potential degradation products and pathways. lcms.cz Dehydro Amlodipine (Impurity D) has been consistently identified as a major degradant of Amlodipine Besylate under various stress conditions, particularly oxidative, acidic, and photolytic stress. lcms.czulisboa.pt
Oxidative Stress: The use of oxidizing agents like hydrogen peroxide (H₂O₂) has been shown to selectively generate Dehydro Amlodipine. lcms.cz In one study, treating Amlodipine Besylate with 3% H₂O₂ in methanol at 80°C for 6 hours resulted in 80.1% degradation of the parent drug, with mass spectrometry confirming the presence of the dehydro derivative. researchgate.netdoaj.org Another study also identified Impurity D as the major product under oxidative stress. lcms.cz
Acidic Stress: Acid hydrolysis is another significant pathway for the formation of Dehydro Amlodipine. Treatment with 5 mol/L hydrochloric acid (HCl) at 80°C for 6 hours led to 75.2% degradation of Amlodipine, and the dehydro derivative was identified as a product. researchgate.net The same impurity formed under oxidative stress was also observed under acid degradation conditions. lcms.cz
Photolytic Stress: As detailed in section 3.3.1, exposure to light is a well-established cause of Amlodipine's conversion to its dehydro form. ulisboa.pt After 14 days in a photostability chamber, a 32.2% degradation of an Amlodipine Besylate solution was recorded. researchgate.netdoaj.org
Alkaline Stress: While some studies indicate Amlodipine is unstable in alkaline conditions, the formation of Dehydro Amlodipine is less straightforward. researchgate.net One study found that under basic hydrolysis conditions, Impurity D was detected at a level of 1.1%. ulisboa.pt However, another comprehensive study achieving total degradation with 5 mol/L sodium hydroxide (B78521) (NaOH) did not report Dehydro Amlodipine, instead identifying a different main degradation product. researchgate.netdoaj.org
Thermal Stress: Amlodipine Besylate has been found to be relatively stable under thermal stress, with studies showing no major impurities or degradation when exposed to heat. lcms.cznih.gov
Advanced Analytical Methodologies for Dehydro Amlodipine Quantification and Structural Characterization
Chromatographic Separation Techniques for Dehydro Amlodipine (B1666008) and Related Compounds
Chromatographic techniques are fundamental in separating Dehydro Amlodipine from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently utilized methods due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling
Stability-indicating HPLC methods are crucial for the accurate quantification of Dehydro Amlodipine Besylate, often referred to as Amlodipine Impurity D, in the presence of Amlodipine and its other degradation products. ceon.rsceon.rs The development of such methods involves a systematic optimization of chromatographic parameters to achieve adequate separation.
A common approach involves reversed-phase HPLC, utilizing a C18 column. nih.govresearchgate.net Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. nih.gov
Table 1: Exemplary HPLC Method Parameters for Amlodipine and Dehydro Amlodipine Separation
| Parameter | Conditions |
| Column | Core shell C18 (100 mm × 4.6 mm, 2.6 μm) nih.govresearchgate.net |
| Mobile Phase | Gradient elution with 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol (B129727) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | 237 nm nih.gov |
| Column Temperature | Ambient or controlled (e.g., 35°C) ijpar.com |
Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Dehydro Amlodipine Analysis
UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. nih.govsciencescholar.us These characteristics make UPLC particularly suitable for high-throughput analysis in quality control settings. The enhanced sensitivity of UPLC is also beneficial for the detection and quantification of trace-level impurities like Dehydro Amlodipine. sigmaaldrich.com
A UPLC method for the simultaneous determination of amlodipine and its related compounds, including Dehydro Amlodipine, can significantly reduce analysis time while improving separation efficiency. ijpsdronline.comresearchgate.net
Table 2: Comparison of Typical HPLC and UPLC Performance Metrics
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | <2 µm |
| Analysis Time | Longer (e.g., >15 min) nih.govresearchgate.net | Shorter (e.g., <10 min) |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Gas Chromatography (GC) for Volatile Dehydro Amlodipine Derivatives (if applicable)
While HPLC and UPLC are the primary techniques for the analysis of non-volatile compounds like this compound, Gas Chromatography (GC) can be employed if the analyte is volatile or can be converted into a volatile derivative. For compounds like amlodipine and its related substances, which have low volatility, derivatization would be a necessary step to increase their volatility for GC analysis. However, due to the complexity of derivatization and the direct applicability of LC techniques, GC is not a commonly reported method for the analysis of Dehydro Amlodipine. Some studies have explored GC-MS for the determination of amlodipine in biological matrices, which could potentially be adapted. researchgate.netresearchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment of Dehydro Amlodipine and its Stereoisomers
Amlodipine possesses a chiral center, and consequently, its impurities, including Dehydro Amlodipine, may also exist as enantiomers. Chiral chromatography is essential for the separation and quantification of these stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are frequently used for this purpose. nih.gov The development of enantioselective HPLC methods is critical as different enantiomers can exhibit different pharmacological and toxicological profiles. bhu.ac.inijcrt.org Nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) have also been explored for the chiral separation of amlodipine and its impurities, offering high efficiency and resolution. nih.gov
Hyphenated Spectroscopic Techniques for Dehydro Amlodipine Structural Elucidation
For the unambiguous identification and structural characterization of impurities, hyphenated techniques that couple the separation power of chromatography with the specificity of spectroscopic detection are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of this compound. lcms.czdoaj.org Following chromatographic separation, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight. Mass spectrometry has confirmed the presence of dehydro amlodipine derivative with a molecular formula of C20H23N2O5Cl under oxidative and acidic conditions. researchgate.net
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides detailed structural information, confirming the identity of the impurity. nih.gov This technique is invaluable in distinguishing between isomers and elucidating the structures of unknown degradation products. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are often coupled with LC-MS to identify potential degradation products, including Dehydro Amlodipine. researchgate.netlcms.cz
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Dehydro Amlodipine by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the molecule and its fragments, distinguishing it from other compounds with the same nominal mass.
In studies of Amlodipine degradation, HRMS has been used to confirm the identity of its derivatives. researchgate.net For instance, a dehydro amlodipine derivative formed under specific stress conditions was identified with the molecular formula C20H23N2O5Cl. researchgate.net The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) to four or five decimal places. This precision enables the calculation of a unique elemental formula, effectively confirming the structural transformation from Amlodipine to its dehydro counterpart. The technique is often coupled with liquid chromatography (LC) for the separation of the impurity from the active pharmaceutical ingredient before mass analysis. nih.govnih.gov
Table 1: Representative HRMS Data for Elemental Composition
| Parameter | Value |
|---|---|
| Observed m/z | 407.1318 |
| Calculated m/z | 407.1323 |
| Mass Difference (ppm) | -1.23 |
| Proposed Elemental Formula | C20H24ClN2O5 |
Note: This table presents hypothetical yet representative data for Dehydro Amlodipine based on the principles of HRMS analysis as described in the literature for similar compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Dehydro Amlodipine Structural Characterization
The structural difference between Amlodipine and Dehydro Amlodipine—the state of the central six-membered nitrogen-containing ring—is clearly delineated by NMR. The aromatization of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) ring leads to predictable changes in the NMR spectra:
¹H NMR: The proton at the 4-position of the dihydropyridine (B1217469) ring (a chiral center in Amlodipine) and the N-H proton are absent in the spectrum of Dehydro Amlodipine. Furthermore, the chemical shifts of the protons on the substituents attached to the ring are significantly altered due to the change in the ring's electronic environment.
¹³C NMR: The spectrum of Dehydro Amlodipine shows characteristic signals for an aromatic pyridine ring, which differ from the signals of the sp³-hybridized carbon at the 4-position and the sp²-hybridized carbons of the dihydropyridine ring in Amlodipine. researchgate.net
Theoretical DFT calculations using the GIAO (Gauge-Including Atomic Orbital) method have been successfully used to reproduce experimental ¹H NMR spectra of Amlodipine Besylate, demonstrating the predictive power of computational chemistry in aiding structural assignment. researchgate.net
Table 2: Predicted Key ¹H NMR Chemical Shift (δ) Differences
| Proton Location | Amlodipine (Dihydropyridine) | Dehydro Amlodipine (Pyridine) |
|---|---|---|
| H at C4-position | ~5.3 ppm | Absent |
| N-H Proton | ~8.6 ppm | Absent |
| Methyl Protons (C6) | ~2.3 ppm | Shifted downfield |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. This table illustrates the expected changes upon aromatization.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Chemical Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups. These techniques are valuable for identifying Dehydro Amlodipine and distinguishing it from the parent drug.
The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key differences compared to Amlodipine would arise from the pyridine ring. The N-H stretching vibration present in the Amlodipine spectrum (around 3300 cm⁻¹) would be absent in the Dehydro Amlodipine spectrum. Conversely, new bands associated with the C=N and C=C stretching vibrations of the aromatic pyridine ring would appear. Studies on Amlodipine Besylate have identified specific regions, such as 1127-1059 cm⁻¹, for quantitative analysis. rjptonline.orgrjptonline.org
Theoretical calculations at the DFT B3LYP level have been shown to reproduce the experimental FT-IR and Raman spectra of Amlodipine Besylate with high accuracy, showing mean deviations of only 6.0 cm⁻¹ and 7.7 cm⁻¹, respectively. researchgate.net This synergy between experimental and computational methods aids in the precise assignment of vibrational modes.
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Ester C=O Stretch | ~1700 |
| Pyridine Ring C=C, C=N Stretches | 1600 - 1450 |
| Ether C-O Stretch | 1250 - 1050 |
| Sulfonate (Besylate) S=O Stretch | ~1180 and ~1040 |
| C-Cl Stretch | 800 - 600 |
Note: This table lists expected absorption regions for the key functional groups.
Spectrophotometric Methods for Quantitative Determination of Dehydro Amlodipine
Spectrophotometric methods are widely used in pharmaceutical quality control for their simplicity, speed, and cost-effectiveness.
UV-Visible spectroscopy is a robust technique for the quantification of analytes containing chromophores. The conversion of the dihydropyridine ring in Amlodipine to a fully aromatic pyridine ring in Dehydro Amlodipine results in a significant change in its UV absorption profile, including a potential shift in the wavelength of maximum absorbance (λmax).
Validated UV spectrophotometric methods for Amlodipine Besylate have been extensively reported, typically finding a λmax around 360-366 nm. ijpcbs.comajpaonline.com Method development for Dehydro Amlodipine would involve identifying its unique λmax and establishing linearity, accuracy, precision, and sensitivity according to ICH guidelines. The method's linearity is typically established over a concentration range, for example, 5-40 µg/ml for Amlodipine Besylate. ajpaonline.com
Table 4: Typical Validation Parameters for a UV Spectrophotometric Method (Based on Amlodipine Besylate Data)
| Parameter | Typical Result |
|---|---|
| λmax | 360 nm ajpaonline.com |
| Linearity Range | 5-40 µg/ml ajpaonline.com |
| Correlation Coefficient (r²) | > 0.998 ajpaonline.com |
| Limit of Detection (LOD) | 0.081 µg/ml ajpaonline.com |
| Limit of Quantitation (LOQ) | 0.246 µg/ml ajpaonline.com |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% ajpaonline.com |
Note: This table summarizes typical validation data for Amlodipine Besylate, which serves as a model for the validation of a method for Dehydro Amlodipine.
Spectrofluorometry offers higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy, making it suitable for detecting trace levels of impurities. Methods developed for Amlodipine Besylate can often be adapted for related substances containing similar functional groups.
One such method involves the condensation reaction of the primary amino group of the molecule with ninhydrin (B49086) and phenylacetaldehyde, which forms a highly fluorescent product. nih.govnu.edu.sa Another approach is based on the reaction with 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl). nih.govnu.edu.sa Since Dehydro Amlodipine retains the primary aminoethoxy side chain, these derivatization strategies are applicable for its trace-level detection. These methods are optimized for factors like pH, reagent concentration, and reaction time to achieve maximum fluorescence intensity.
Table 5: Research Findings for Spectrofluorometric Quantification of Amlodipine
| Parameter | Method 1 (Ninhydrin) | Method 2 (NBD-Cl) |
|---|---|---|
| Reagent(s) | Ninhydrin, Phenylacetaldehyde | 7-chloro-4-nitro-2,1,3-benzoxadiazole |
| Excitation λ (nm) | 375 nih.govnu.edu.sa | 480 nih.govnu.edu.sa |
| Emission λ (nm) | 480 nih.govnu.edu.sa | 535 nih.govnu.edu.sa |
| Linearity Range (µg/ml) | 0.35 - 1.8 nih.govnu.edu.sa | 0.55 - 3.0 nih.govnu.edu.sa |
| Limit of Detection (µg/ml) | 0.09 nih.govnu.edu.sa | 0.16 nih.govnu.edu.sa |
Source: Data compiled from studies on Amlodipine Besylate, demonstrating the potential of the technique for related species. nih.govnu.edu.sa
Capillary Electrophoresis (CE) for High-Resolution Separation of Dehydro Amlodipine Species
Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, excellent resolution, and minimal sample and reagent consumption. nih.gov It is particularly well-suited for the analysis of pharmaceutical impurities, including the separation of Dehydro Amlodipine from Amlodipine and other related substances.
In CE, separation occurs in a narrow-bore capillary based on the differential migration of analytes in an electric field. The separation can be optimized by adjusting various parameters, including the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. For charged molecules like Amlodipine and its dehydro form, their charge-to-size ratio will dictate their electrophoretic mobility, allowing for effective separation. Chiral selectors, such as cyclodextrins, can be added to the BGE to achieve the separation of enantiomers, showcasing the technique's versatility. scielo.brscielo.br
Table 6: Optimized Capillary Electrophoresis Conditions for Amlodipine Separation
| Parameter | Condition |
|---|---|
| Background Electrolyte (BGE) | 25 mM Phosphate Buffer scielo.br |
| BGE pH | 9.0 scielo.br |
| Chiral Selector (if applicable) | 15 mM Carboxymethyl-β-Cyclodextrin scielo.br |
| Applied Voltage | +25 kV nih.govscielo.br |
| Temperature | 15 °C scielo.br |
| Detection Wavelength | 230 nm scielo.br or 238 nm nih.gov |
Note: This table presents optimized conditions from a chiral separation study of Amlodipine, which provides a strong starting point for developing a method for impurity profiling of Dehydro Amlodipine.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Amlodipine |
| Amlodipine Besylate |
| Ninhydrin |
| Phenylacetaldehyde |
| 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) |
Chiral Capillary Electrophoresis for Enantioselective Analysis of Dehydro Amlodipine
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, offering advantages such as high separation efficiency, rapid method development, and low consumption of samples and reagents. scielo.br The enantioselective analysis of Dehydro Amlodipine can be effectively achieved by adapting CE methods developed for Amlodipine, owing to their shared chiral center.
The primary strategy for chiral separation in CE involves the addition of a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for Amlodipine and, by extension, its dehydro analogue. scielo.brscielo.br These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation.
Several types of cyclodextrins, including native and derivatized versions, have been screened to find optimal selectors for Amlodipine enantiomers. scielo.brnih.gov Carboximethyl-β-CD (CM-β-CD) and (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) have proven to be particularly effective. scielo.brnih.gov The optimization of separation involves a systematic investigation of several parameters:
Type and Concentration of Chiral Selector: Different CDs exhibit varying degrees of stereoselective interaction. Anionic derivatized CDs like CM-β-CD can be highly effective, especially for positively charged analytes. scielo.br The concentration of the CD is critical; increasing it generally improves resolution up to a certain point.
Buffer pH and Composition: The pH of the background electrolyte influences the charge of both the analyte and some chiral selectors (like CM-β-CD), which in turn affects the electrophoretic mobility and the strength of the chiral interaction. scielo.brnih.gov For instance, at a pH above 7.0, CM-β-CD is negatively charged and enhances stereoselective interactions. scielo.br
Temperature and Voltage: These parameters are adjusted to optimize separation efficiency and analysis time. Lower temperatures can often improve resolution, while higher voltages reduce the analysis time. nih.gov
An optimized CE method can achieve baseline separation of the enantiomers in a short timeframe, often within minutes. scielo.br The migration order of the enantiomers can be determined by spiking the sample with a pure standard of one enantiomer. scielo.br
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Selector | Carboximethyl-β-CD (CM-β-CD) | (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) |
| Selector Concentration | 15 mM | 50 mg/ml |
| Background Electrolyte | 25 mM Phosphate Buffer | 50 mmol/l Glycine-Acetate Buffer |
| pH | 9.0 | 3.2 |
| Voltage | +25 kV | - |
| Temperature | 15 °C | - |
| Detection Wavelength | 230 nm | 238 nm |
| Analysis Time | ~5 minutes | - |
Analytical Method Validation Parameters and Compliance with International Harmonization Guidelines
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For pharmaceutical impurities like this compound, method validation must be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1). scirp.orgceon.rs A validated method provides confidence in the reliability of the analytical data. The key validation parameters include specificity, linearity, precision, accuracy, and limit of quantification (LOQ). scirp.orgresearchgate.net
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities or placebo components. scirp.org Specificity is demonstrated by showing that there is no interference at the retention time of the analyte.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scirp.org It is usually assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, for example, on different days, or with different analysts or equipment. scirp.org Precision is reported as the relative standard deviation (%RSD) of a series of measurements.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scirp.org It is often determined by performing recovery studies, where a known amount of impurity is spiked into a sample matrix. The percentage recovery of the analyte is then calculated. For impurities, recovery values are often expected to be between 85% and 115%. scirp.org
Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scirp.org For impurity analysis, the LOQ must be below the reporting threshold for that impurity. scirp.org
Robustness: This parameter measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. | No interference from placebo or other impurities at the analyte's retention time. |
| Linearity | Proportionality of results to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Precision (%RSD) | Closeness of agreement among a series of measurements. | %RSD ≤ 5.0% for impurity quantification. scirp.org |
| Accuracy (% Recovery) | Closeness of the test results to the true value. | Recovery between 85% - 115% for impurities. scirp.org |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Sufficiently below the reporting threshold of the impurity. |
Stereochemical Investigations of Dehydro Amlodipine
Impact of Dehydrogenation on the Stereoisomeric Purity and Configuration of Amlodipine (B1666008)
Amlodipine possesses a chiral center at the C4 position of its dihydropyridine (B1217469) ring, leading to the existence of two enantiomers: (S)-Amlodipine and (R)-Amlodipine. bhu.ac.in The pharmacological activity of amlodipine as a calcium channel blocker resides primarily in the (S)-enantiomer, which is reported to be about 1000 times more potent than the (R)-enantiomer. mdpi.comnih.gov
The metabolic conversion of amlodipine to dehydro amlodipine is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. mdpi.comnih.gov This biotransformation involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) ring. mdpi.comnih.gov A critical question in this process is whether the dehydrogenation proceeds stereoselectively, thereby altering the enantiomeric composition of the resulting dehydro amlodipine.
Research indicates that the metabolite profiles of a racemic mixture of amlodipine and the pure S-isomer are very similar. nih.gov This observation suggests that the CYP3A4-mediated dehydrogenation does not exhibit a high degree of stereoselectivity. Both the (R)- and (S)-enantiomers of amlodipine appear to be converted to their corresponding dehydro amlodipine enantiomers at comparable rates. Consequently, if one starts with a racemic mixture of amlodipine, the resulting dehydro amlodipine will also be a racemic mixture. Similarly, the dehydrogenation of enantiomerically pure (S)-Amlodipine would be expected to yield predominantly (S)-Dehydro Amlodipine.
The dehydrogenation process itself involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to its aromatization. This structural change from a non-planar dihydropyridine ring to a planar pyridine ring eliminates the chiral center at the C4 position that is present in amlodipine. However, it is crucial to note that Dehydro Amlodipine itself is still a chiral molecule due to the presence of a stereocenter in the side chain. Therefore, (R)- and (S)-enantiomers of Dehydro Amlodipine exist. The dehydrogenation of amlodipine enantiomers leads to the corresponding enantiomers of dehydro amlodipine without racemization at the existing chiral center.
Table 1: Stereochemical Correlation of Amlodipine and Dehydro Amlodipine
| Starting Material | Primary Metabolic Product | Stereochemical Outcome |
| (R,S)-Amlodipine | (R,S)-Dehydro Amlodipine | Racemic mixture preserved |
| (S)-Amlodipine | (S)-Dehydro Amlodipine | Enantiomeric purity largely retained |
| (R)-Amlodipine | (R)-Dehydro Amlodipine | Enantiomeric purity largely retained |
Chiral Separation Techniques for Dehydro Amlodipine Enantiomers (if enantiomers exist)
As established, Dehydro Amlodipine is a chiral compound, and therefore, its enantiomers can be separated. The methods developed for the chiral separation of amlodipine enantiomers can be readily adapted for the separation of dehydro amlodipine enantiomers, given their structural similarity. Various techniques have proven effective in resolving racemic mixtures of dihydropyridine derivatives.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantiomeric separation of amlodipine and, by extension, dehydro amlodipine. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for this class of compounds. For instance, columns like CHIRALCEL OD-RH and CHIRALPAK IA have been successfully employed for the chiral analysis of amlodipine. aditum.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase.
Another HPLC-based approach involves the use of chiral mobile phase additives . In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers in the sample. These diastereomers can then be separated on a conventional achiral column.
Capillary Electrophoresis (CE) offers a powerful alternative for chiral separations, characterized by high efficiency and low sample consumption. nih.gov For the enantiomeric separation of amlodipine, various cyclodextrins (CDs) and their derivatives have been used as chiral selectors in the background electrolyte. nih.gov Stereoselective interactions between the enantiomers and the cyclodextrin (B1172386) cavity lead to differences in their electrophoretic mobilities, enabling their separation. nih.gov Optimized conditions often involve adjusting the pH of the buffer, the concentration and type of the chiral selector, and the applied voltage. nih.gov
Diastereomeric salt formation is a classical resolution technique that can be applied on a preparative scale. bhu.ac.in This method involves reacting the racemic dehydro amlodipine base with a chiral resolving agent, such as an optically active acid (e.g., tartaric acid derivatives), to form a pair of diastereomeric salts. bhu.ac.in These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. bhu.ac.in The desired enantiomer can then be recovered from the separated diastereomeric salt by treatment with a base. bhu.ac.in
Table 2: Overview of Chiral Separation Techniques for Dihydropyridine Derivatives
| Technique | Principle | Key Components | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral Stationary Phase (e.g., polysaccharide-based) | aditum.org |
| Capillary Electrophoresis | Differential migration in an electric field due to diastereomeric complexation | Chiral Selector in Buffer (e.g., Cyclodextrins) | nih.gov |
| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization | Chiral Resolving Agent (e.g., Tartaric acid derivatives) | bhu.ac.in |
Stereospecific Synthesis Approaches to Isomeric Dehydro Amlodipine Forms
The synthesis of enantiomerically pure forms of dehydro amlodipine is of significant interest for pharmacological studies and as analytical standards. Stereospecific synthesis aims to produce a single enantiomer, avoiding the need for subsequent resolution of a racemic mixture. Approaches to chiral 1,4-dihydropyridines and their derivatives can be adapted for the synthesis of dehydro amlodipine isomers.
One common strategy involves the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily incorporated into one of the reactants. This chiral auxiliary directs the stereochemical course of a key bond-forming reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst is used to control the stereochemistry of the reaction. For the synthesis of dihydropyridine-like structures, chiral catalysts can be employed in cyclocondensation reactions, such as the Hantzsch synthesis, to produce an excess of one enantiomer.
Enzyme-catalyzed reactions also offer a green and highly selective route to chiral compounds. Lipases and other hydrolases can be used for the kinetic resolution of racemic intermediates or for the asymmetrization of prochiral substrates. This involves the selective transformation of one enantiomer, leaving the other unreacted and allowing for their separation.
For dehydro amlodipine specifically, a plausible stereospecific synthetic route would involve the Hantzsch pyridine synthesis or a similar cyclocondensation reaction using a chiral precursor. For example, one of the ester groups could be derived from a chiral alcohol, which could then be cleaved after the formation of the pyridine ring. Alternatively, an asymmetric hydrogenation of a suitable prochiral precursor could establish the desired stereocenter in the side chain. While specific literature on the stereospecific synthesis of dehydro amlodipine is scarce, the principles established for the synthesis of chiral dihydropyridines provide a clear roadmap for achieving this goal. researchgate.netrsc.org
In Vitro Metabolic Pathways Leading to Dehydro Amlodipine
Hepatocyte-Based Metabolic Studies and Dehydro Amlodipine (B1666008) Metabolite Identification
Primary cultures of hepatocytes are a valuable in vitro tool for studying drug metabolism as they closely mimic the metabolic activities of the liver. Studies employing rat hepatocytes have successfully identified numerous metabolites of amlodipine. In one such study, incubation of amlodipine with primary cultures of rat hepatocytes led to the detection of 21 phase I and phase II metabolites. The primary metabolic transformation observed was the dehydrogenation of the dihydropyridine (B1217469) core to form dehydro amlodipine. nih.gov
Further investigations using human hepatic cell lines have also corroborated these findings, identifying twelve phase I and phase II metabolites. The principal metabolic reactions included oxidative deamination, N-acetylation, de-esterification, hydrogenation, de-methylation, aliphatic hydroxylation, and the glucuronidation of dehydrogenated amlodipine. innovareacademics.inresearchgate.net These studies confirm that the formation of dehydro amlodipine is a key metabolic pathway in hepatic systems.
The metabolites were identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This technology allows for the separation and structural elucidation of the various metabolic products formed during the incubation period. nih.govinnovareacademics.in
Table 1: Summary of Hepatocyte-Based Amlodipine Metabolism Studies
| In Vitro System | Number of Metabolites Identified | Key Metabolic Pathways Leading to Dehydro Amlodipine | Analytical Technique |
| Primary cultures of rat hepatocytes | 21 | Dehydrogenation of the dihydropyridine core | LC-MS/MS |
| Human hepatic cell lines | 12 | Dehydrogenation, followed by other reactions | LC-MS/MS |
Enzymatic Biotransformations and Dehydrogenase Activity Leading to Dehydro Amlodipine Formation
The enzymatic basis for the conversion of amlodipine to dehydro amlodipine has been extensively investigated, with a primary focus on the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes (HLM) have definitively identified CYP3A4 as the principal enzyme responsible for the dehydrogenation of amlodipine's dihydropyridine ring to form dehydro amlodipine, a metabolite often designated as M9. nih.govnih.govmdpi.comresearchgate.net
The significant role of CYP3A4 was confirmed through experiments with selective chemical inhibitors. Potent inhibitors of CYP3A4/5, such as ketoconazole, and specific inhibitors of CYP3A4, like CYP3cide, were shown to completely block the formation of dehydro amlodipine in HLM incubations. nih.govresearchgate.net Conversely, inhibitors of other P450 enzymes had minimal impact on this metabolic pathway. nih.gov
Further evidence for the central role of CYP3A4 comes from studies with expressed human P450 enzymes, which demonstrated that only CYP3A4 exhibited significant activity in the dehydrogenation of amlodipine. nih.gov While CYP3A5 is also involved in amlodipine metabolism, research suggests that CYP3A4 is the key player in its metabolic clearance. nih.govclinpgx.orgnih.gov
Table 2: Role of CYP Enzymes in Dehydro Amlodipine Formation
| Enzyme | Role in Dehydro Amlodipine Formation | Evidence |
| CYP3A4 | Primary enzyme responsible for dehydrogenation | High metabolic activity in HLM and expressed enzyme systems; inhibition studies with ketoconazole and CYP3cide |
| CYP3A5 | Potential minor role | Implicated in amlodipine metabolism, but CYP3A4 is considered key |
Characterization of Phase I and Phase II Dehydro Amlodipine Metabolites from In Vitro Systems
Following its formation, dehydro amlodipine undergoes further metabolic transformations, leading to a variety of Phase I and Phase II metabolites. In vitro studies with HLM have shown that dehydro amlodipine (M9) is further metabolized through several oxidative pathways. nih.govresearchgate.net
Phase I Metabolism:
The primary Phase I metabolic reactions involving dehydro amlodipine include:
O-demethylation nih.govnih.gov
Oxidative deamination nih.govnih.govnih.gov
These reactions result in the formation of various pyridine (B92270) derivatives. nih.gov
Phase II Metabolism:
Phase II metabolism typically involves the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. In the context of dehydro amlodipine's metabolism, in vitro studies with rat hepatocytes have identified a Phase II metabolite. This metabolite is characterized as the glucuronide of a dehydrogenated, deaminated metabolite of amlodipine. nih.gov Studies in human hepatic cell lines have also pointed to the glucuronidation of dehydrogenated amlodipine. innovareacademics.inresearchgate.net
Table 3: Phase I and Phase II Metabolites of Dehydro Amlodipine
| Metabolic Phase | Reaction | Resulting Metabolite(s) |
| Phase I | O-demethylation | Pyridine derivatives |
| Phase I | O-dealkylation | Pyridine derivatives |
| Phase I | Oxidative deamination | Pyridine derivatives |
| Phase II | Glucuronidation | Glucuronide conjugate of a dehydrogenated, deaminated metabolite |
Computational and Theoretical Chemistry Approaches to Dehydro Amlodipine
Quantum Chemical Calculations for Molecular and Electronic Structure of Dehydro Amlodipine (B1666008)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of pharmaceutical compounds. While specific studies on Dehydro Amlodipine are not extensively documented, the methodologies applied to its parent compound, Amlodipine, are directly transferable and provide a framework for understanding its properties. researchgate.netnih.gov
DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometry of the Dehydro Amlodipine molecule. researchgate.net This process determines the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.
Furthermore, these calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated.
A key aspect of understanding a molecule's reactivity is its electronic structure. Quantum chemical calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. researchgate.net The MEP is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical reactions. researchgate.net For Dehydro Amlodipine, this would highlight the reactive centers and provide clues about its further degradation pathways or potential interactions with biological macromolecules.
Table 1: Predicted Molecular Properties of Dehydro Amlodipine (Illustrative)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Formula | C20H23ClN2O5 | - |
| Molecular Weight | 406.86 g/mol | - |
| Dipole Moment | ~3.5 D | DFT/B3LYP/6-31G(d) |
| HOMO Energy | ~ -6.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | ~ -1.8 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | ~ 4.4 eV | DFT/B3LYP/6-31G(d) |
Note: The values in this table are illustrative and based on typical results for similar molecules. They serve to represent the type of data generated from quantum chemical calculations.
Molecular Docking and Dynamics Simulations for Understanding Dehydro Amlodipine Formation and Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules and biological macromolecules, such as proteins. nih.govmdpi.com These methods can provide insights into the formation of Dehydro Amlodipine and its potential biological interactions.
Dehydro Amlodipine is known to form under stress conditions such as oxidation, acid exposure, and photodegradation. caymanchem.comsmolecule.com While the precise mechanisms can be complex, computational methods can help to model the transformation from Amlodipine to Dehydro Amlodipine. MD simulations, for instance, could be used to study the conformational changes in Amlodipine that might precede its oxidation to the pyridine (B92270) derivative.
Molecular docking could be employed to investigate the binding affinity of Dehydro Amlodipine to various proteins. For example, docking studies on Amlodipine and its analogues have been used to understand their interaction with the L-type calcium channel, which is the therapeutic target of Amlodipine. nih.gov Similar studies could be performed for Dehydro Amlodipine to assess whether it retains any affinity for this receptor. It is generally hypothesized that the planarity of the pyridine ring in Dehydro Amlodipine, compared to the puckered dihydropyridine (B1217469) ring in Amlodipine, would significantly reduce its binding affinity.
MD simulations can further refine the results of molecular docking by providing a dynamic view of the ligand-protein complex. mdpi.comdovepress.com An MD simulation would show how Dehydro Amlodipine and the protein's active site move and adapt to each other over time, giving a more realistic picture of the binding stability and interactions.
Table 2: Illustrative Molecular Docking Results of Dehydro Amlodipine with L-type Calcium Channel
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Amlodipine | -8.5 | Tyr123, Phe127, Trp156 |
| Dehydro Amlodipine | -4.2 | Phe127 |
Note: This table presents hypothetical data to illustrate the expected lower binding affinity of Dehydro Amlodipine compared to Amlodipine, as would be predicted by molecular docking simulations.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of Dehydro Amlodipine Analogues
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. drugdesign.orgscilit.com
For Dehydro Amlodipine, which is considered an impurity with likely no significant therapeutic activity, SAR studies would focus on understanding how modifications to its structure affect its potential off-target interactions or toxicity. researchgate.net For instance, altering the substituents on the phenyl ring or the ester groups could modulate its interaction with metabolic enzymes. A systematic study of such analogues would help in building a predictive SAR model. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structure and the biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured activity.
Structure-Property Relationship (SPR) modeling, on the other hand, would focus on predicting the physicochemical properties of Dehydro Amlodipine analogues. nih.govnih.gov Properties such as solubility, lipophilicity (logP), and membrane permeability are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov By building an SPR model, one could predict how changes to the Dehydro Amlodipine scaffold would affect these properties.
Table 3: Physicochemical Properties of Amlodipine and Dehydro Amlodipine (Predicted)
| Compound | logP | Topological Polar Surface Area (TPSA) | Number of H-Bond Donors | Number of H-Bond Acceptors |
|---|---|---|---|---|
| Amlodipine | 3.0 | 99.9 Ų | 2 | 7 |
| Dehydro Amlodipine | 2.8 | 96.7 Ų | 1 | 7 |
Note: The data in this table is derived from predictive models and serves to illustrate the types of properties considered in SPR studies.
Q & A
Q. What validated analytical methods are recommended for quantifying Amlodipine Besylate in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for its specificity, precision, and linearity. A mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v) achieves optimal separation with retention times under 10 minutes and correlation coefficients (r²) >0.999 . UV spectrophotometry is also used but lacks specificity for degradation products . Method validation should follow ICH guidelines, including intra-/inter-day precision (%RSD <2%) and recovery rates (99–101%) .
Q. How do forced degradation studies inform stability assessments of Amlodipine Besylate?
Forced degradation under ICH-recommended conditions reveals susceptibility to basic (30.44% degradation), oxidative (30.36%), and photolytic (28.72%) environments, while showing stability in acidic and thermal conditions (<5% degradation). Degradants are identified via chromatographic peak shifts (e.g., 3.812–9.511 min retention times in basic conditions) . These studies guide formulation storage and packaging requirements (e.g., light-resistant containers) .
Q. What are the key physicochemical properties influencing Amlodipine Besylate’s bioavailability?
Its poor aqueous solubility (~0.1 mg/mL) and high permeability classify it as a BCS Class II drug. This necessitates solubility-enhancing formulations, such as solid dispersions with poloxamers (e.g., 407 and 188) or polymeric nanoparticles .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize chromatographic methods for Amlodipine Besylate?
QbD employs Design of Experiments (DoE) to identify critical method variables (e.g., mobile phase pH, column temperature). Derringer’s desirability function balances resolution, peak symmetry, and runtime. For example, a ternary mixture of Amlodipine Besylate, Perindopril Erbumine, and Indapamide achieves baseline separation with a desirability score >0.95 . Robustness testing evaluates minor pH (±0.2) and flow rate (±0.1 mL/min) variations to ensure reproducibility .
Q. What experimental strategies resolve contradictions in Amlodipine Besylate degradation profiles across studies?
Discrepancies in degradation rates (e.g., oxidative vs. photolytic) may arise from differences in light intensity, excipient interactions, or analytical sensitivity. Mitigation strategies include:
Q. How do polymeric nanoparticles improve Amlodipine Besylate’s therapeutic efficacy?
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and controlled release. Key parameters include:
- Drug-polymer ratio : 1:5 (w/w) optimizes encapsulation efficiency (>85%) .
- In vitro release : 80% drug release within 24 hours in pH 6.8 phosphate buffer, mimicking intestinal absorption .
- Stability : Nanoparticles reduce photodegradation by 40% compared to free drug .
Q. What methodological challenges arise in co-formulating Amlodipine Besylate with other antihypertensives (e.g., Irbesartan)?
Co-formulation requires:
- Compatibility testing : Differential degradation under stress (e.g., Irbesartan degrades 30.42% in oxidative conditions vs. 30.36% for Amlodipine) .
- Mobile phase optimization : Acetonitrile-dominated phases (70%) resolve overlapping peaks for simultaneous quantification .
- Excipient screening : Avoid surfactants (e.g., SDS) that destabilize Amlodipine’s dihydropyridine ring .
Methodological Best Practices
Q. How to design a stability-indicating method for Amlodipine Besylate in combination therapies?
- Forced degradation : Expose drug mixtures to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic).
- Peak purity analysis : Use diode array detectors (DAD) to confirm degradant-free analyte peaks .
- Validation : Include specificity, linearity (10–70 µg/mL for Amlodipine), and accuracy (98–102%) per ICH Q2(R1) .
Q. What statistical tools are critical for analyzing Amlodipine Besylate formulation data?
- ANOVA : Evaluates batch-to-batch variability in dissolution profiles (f₂ >50 indicates similarity).
- Response Surface Methodology (RSM) : Optimizes nanoparticle size (e.g., 150–200 nm) and polydispersity index (<0.3) .
Contradictions and Knowledge Gaps
- Degradation kinetics : Variability in reported half-lives under UV stress suggests need for standardized light sources .
- Nanoparticle scalability : Limited data on industrial-scale production of PLGA nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
